5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one
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Overview
Description
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one is a complex organic compound that features a unique combination of a benzothiazole ring and a pyrrolone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which is then coupled with a pyrrolone derivative. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups such as halides or amines .
Scientific Research Applications
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits significant anticancer activity.
2-aminothiazole-4-carboxylate: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one apart is its unique combination of the benzothiazole and pyrrolone rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)12-22(18)11-10-13-6-2-1-3-7-13/h1-9,20,23H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUURTYAKGFJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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